6-O-beta-D-Galactopyranosyl-D-galactose

Description

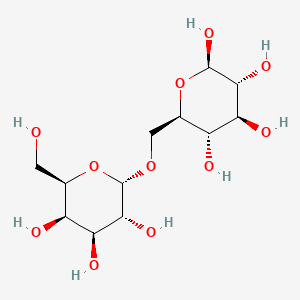

6-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two D-galactose monosaccharide units. These units are joined by a specific type of covalent bond known as a β-(1→6)-glycosidic linkage. glpbio.com This compound is also referred to by several alternate names, including b1-6-Galactobiose and 6′-β-Galactobiose. scbt.com

In the realm of scientific investigation, this compound serves as a valuable tool. It is utilized in studies focusing on specific immunoglobulin binding and as a substrate for galactosidase enzymes. scbt.com As a disaccharide, it represents a fundamental structural motif found within more complex polysaccharides. glpbio.commedchemexpress.com For instance, it can be isolated as a natural product from the acid hydrolysis of wood from the larch tree. biosynth.com Its defined structure allows researchers to probe the specific interactions between carbohydrates and proteins, which is fundamental to understanding many biological processes.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5077-31-6 | scbt.com, biosynth.com, chemscene.com |

| Molecular Formula | C₁₂H₂₂O₁₁ | scbt.com, biosynth.com, chemscene.com |

| Molecular Weight | 342.30 g/mol | scbt.com, biosynth.com, chemscene.com |

| Alternate Names | b1-6-Galactobiose; 6′-β-Galactobiose | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-ZZFZYMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267541 | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-21-3, 585-99-9 | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13299-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution in Natural Systems

Isolation and Identification from Natural Sources

The identification of 6-O-beta-D-Galactopyranosyl-D-galactose has often been the result of the chemical breakdown of more complex polysaccharides from natural sources.

This compound is recognized as a natural product that can be obtained through the acid hydrolysis of larch wood. biosynth.com This process breaks down the complex polysaccharides present in the wood, such as arabinogalactan, into their constituent oligosaccharide and monosaccharide units. megazyme.com The isolation of this specific disaccharide from larch wood hydrolysates was a key step in understanding the detailed structure of the complex carbohydrates present in this source. biosynth.com

Presence as Structural Motifs in Complex Polysaccharides

This disaccharide is not typically found free in nature but rather as a repeating unit within larger biological polymers.

Galactans, which are polysaccharides composed of galactose monomers, are major components of the extracellular matrices of many marine organisms, including red seaweeds. frontiersin.org These algal galactans, such as carrageenans, have a backbone structure that is typically composed of alternating (1→3)-linked β-D-galactopyranose and (1→4)-linked α-galactopyranose residues. frontiersin.orgnih.gov While galactose is a fundamental building block of these complex structures that form a significant part of the algal cell wall, the specific role and prevalence of the this compound unit with its β-(1→6) linkage within these particular algal galactans is an area of detailed structural investigation. frontiersin.orgnih.gov

Microbial Contexts of Occurrence and Metabolism

Microorganisms have developed specific enzymatic pathways to metabolize various sugars, including galactose and its derivatives.

The disaccharide this compound can be utilized by various microorganisms. It serves as a substrate for enzymes like galactosidases, which are capable of cleaving the glycosidic bond to release the individual galactose units. scbt.com The enzymatic synthesis of 6-O-β-D-galactopyranosyl-D-galactose has been demonstrated using enzymes such as β-glucosidase and emulsin, which can act on concentrated D-galactose solutions to form this disaccharide among other oligosaccharides. cdnsciencepub.com

Filamentous fungi, such as Aspergillus niger, possess complex D-galactose catabolic pathways to convert D-galactose into metabolites that can enter central metabolic routes like glycolysis. nih.govosti.gov The primary routes for D-galactose metabolism in many microorganisms are the Leloir and the oxidoreductive pathways. researchgate.net The presence of enzymes that can both synthesize and degrade this compound indicates its relevance in the carbon metabolism of certain bacteria and fungi. scbt.comcdnsciencepub.com

Interactive Data Table: Research Findings on this compound

| Topic | Key Finding | Source Organism/Context | Significance | Citation(s) |

| Isolation | Obtained via acid hydrolysis of complex polysaccharides. | Larch Wood | Confirmed its natural occurrence and provided a source for study. | biosynth.com |

| Structure | Forms part of the main chain in polysaccharides through β-(1→6) glycosidic bonds. | General Polysaccharides | Defines its role as a structural building block in larger biopolymers. | medchemexpress.com |

| Metabolism | Acts as a substrate for galactosidase enzymes. | Research Studies | Useful for studying specific enzyme-substrate interactions. | scbt.com |

| Synthesis | Can be synthesized enzymatically from D-galactose. | In vitro enzymatic reactions | Demonstrates a potential biosynthetic route. | cdnsciencepub.com |

| Catabolism | D-galactose, its monomer, is metabolized by fungi via complex pathways. | Aspergillus niger | Illustrates how the constituent monosaccharide is utilized by microorganisms. | nih.govosti.gov |

Biosynthesis and Enzymatic Transformations

Enzymatic Synthesis of 6-O-beta-D-Galactopyranosyl-D-galactose

The direct enzymatic synthesis of this compound, often as part of a mixture of galactooligosaccharides (GOS), is a well-established method that leverages the catalytic versatility of β-galactosidase enzymes.

Beta-galactosidases (EC 3.2.1.23) are enzymes that naturally catalyze the hydrolysis of lactose (B1674315) into glucose and galactose. acs.org However, under conditions of high substrate (lactose) concentration, these enzymes exhibit a secondary, synthetically useful activity known as transgalactosylation. nih.govresearchgate.net In this process, instead of transferring the galactosyl moiety from lactose to a water molecule (hydrolysis), the enzyme transfers it to another sugar molecule that acts as an acceptor. oup.com When another galactose or lactose molecule serves as the acceptor, a range of galactooligosaccharides (GOS) are formed, including the disaccharide this compound (also known as 6-galactobiose). acs.orgfrontiersin.org

The source of the β-galactosidase is a critical factor determining the yield and the specific types of glycosidic linkages formed in the GOS mixture. acs.orgnih.gov Enzymes from different microbial sources exhibit distinct regioselectivity. For instance, β-galactosidase from Aspergillus oryzae shows a strong preference for forming β(1→6) linkages, making it particularly effective for synthesizing this compound. acs.orgnih.gov Studies have shown that with this enzyme, disaccharides, including allolactose (B1665239) and 6-galactobiose, can constitute up to 40% of the total GOS produced. acs.org In contrast, enzymes from other sources like Kluyveromyces lactis may have higher hydrolytic activity and lower transgalactosylation capacity. nih.gov The β-galactosidase from Bacillus circulans is also noted for its high GOS yield, primarily forming β(1→4) linkages, but it also produces other isomers. acs.orgmdpi.com

| β-Galactosidase Source | Primary Activity | Preferred Linkage(s) Formed | Reference(s) |

|---|---|---|---|

| Aspergillus oryzae | High transgalactosylation activity | β(1→6), followed by β(1→3) and β(1→4) | acs.orgnih.gov |

| Bacillus circulans | High GOS yield and specific productivity | Predominantly β(1→4) | acs.orgmdpi.com |

| Kluyveromyces lactis | High hydrolytic activity | Lower transgalactosylation yield compared to others | acs.orgnih.gov |

| Escherichia coli | Transferase activity used for synthesis | β(1→6) demonstrated in specific synthesis | nih.gov |

For industrial and large-scale synthesis, using enzymes in their soluble form can be inefficient and costly. osu.edu Enzyme immobilization provides a robust solution by confining the enzyme to a solid support material, which offers several key advantages: enzyme reusability, simplified product separation, the potential for continuous operation, and often enhanced enzyme stability. mdpi.comosu.edutandfonline.comtandfonline.com

Various carriers and methods have been successfully employed to immobilize β-galactosidases for GOS synthesis. These include:

Covalent Attachment: Enzymes can be covalently bound to carriers like Sepharose CL-4B or aldehyde-activated (glyoxal) agarose (B213101) beads. mdpi.comnih.gov This method was used to synthesize a derivative, 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose, with a reusable β-galactosidase from E. coli. nih.gov Similarly, β-galactosidase from Talaromyces thermophilus was attached to Eupergit C, resulting in significantly increased thermal stability. nih.gov

Entrapment: Entrapping enzymes within a porous matrix like calcium alginate gel is a common technique due to its mild conditions and simple procedure. tandfonline.comtandfonline.com This method has been used with β-galactosidase from Aspergillus sp. AF. tandfonline.com

Adsorption/Coating: Researchers have developed processes where the enzyme is adsorbed onto supports like cotton cloth coated with polyethyleneimine or chitosan-coated magnetic nanoparticles. osu.edunih.govsciopen.com The magnetic nanoparticles offer a high surface area for enzyme binding and easy separation from the reaction mixture using a magnetic field. nih.gov

Immobilization can significantly enhance the enzyme's operational stability. For example, immobilized β-galactosidase from Talaromyces thermophilus had a half-life of 27 hours at 50°C, compared to just 8 hours for the free enzyme. nih.gov Likewise, enzymes immobilized on chitosan (B1678972) or magnetic nanoparticles showed greater stability at higher temperatures (above 60°C) and across a wider pH range than their free counterparts. nih.govsciopen.com

The synthesis of this compound via β-galactosidase is a kinetically controlled process governed by the competition between hydrolysis and transgalactosylation. acs.org The reaction follows a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. oup.com

The mechanism proceeds in two main steps:

Glycosylation: The enzyme binds a lactose molecule (the donor). The glycosidic bond in lactose is cleaved, and the galactose moiety forms a covalent bond with a nucleophilic residue (often a glutamate) in the enzyme's active site, releasing the glucose molecule. oup.comnih.gov

Deglycosylation: The galactosyl-enzyme intermediate is then attacked by a nucleophile. If the nucleophile is a water molecule, hydrolysis occurs, releasing free galactose. However, in a high-concentration lactose solution, another sugar molecule (an acceptor, such as galactose, glucose, or another lactose molecule) can act as the nucleophile. researchgate.netoup.com When the hydroxyl group at the C6 position of a D-galactose molecule acts as the acceptor, the disaccharide this compound is formed. acs.orgyoutube.com

The regioselectivity of the enzyme—its preference for forming a β(1→6) linkage over other possibilities like β(1→3) or β(1→4)—is an intrinsic property determined by the architecture of the enzyme's active site. acs.orgoup.com The shape and amino acid composition of the acceptor binding subsites (termed +1, +2, etc.) dictate how the acceptor molecule can orient itself, thereby favoring the attack from a specific hydroxyl group. oup.com Enzymes like the β-galactosidase from A. oryzae have an active site geometry that preferentially accommodates the acceptor in a way that facilitates the formation of the β(1→6) bond. acs.org

Metabolic Pathways Involving this compound

The metabolic fate of the disaccharide this compound in microorganisms is primarily centered around its initial breakdown into constituent monosaccharides, which are then channeled into central metabolic pathways. The key enzymatic activities involve glycoside hydrolases for catabolism and glycosyltransferases for synthesis.

Catabolic Pathways:

The catabolism of this compound in microorganisms is initiated by the enzymatic hydrolysis of the β-(1→6) glycosidic bond. This crucial first step is catalyzed by β-galactosidases (EC 3.2.1.23), enzymes that are widespread in microbial populations and known for their role in lactose degradation. The hydrolysis of this compound releases two molecules of D-galactose. nih.govcapes.gov.br

Once liberated, the D-galactose monomers are catabolized through a highly conserved route known as the Leloir pathway . wikipedia.orgnih.govtuscany-diet.net This pathway converts D-galactose into glucose-1-phosphate, an intermediate that can readily enter glycolysis. The Leloir pathway is a central metabolic route for galactose utilization in a vast array of organisms, from bacteria to eukaryotes. nih.govnih.gov

The key enzymatic steps of the Leloir pathway are as follows:

Anomerization: The hydrolysis of the β-glycosidic bond yields β-D-galactose. However, the first enzyme of the Leloir pathway is specific for the α-anomer. Therefore, galactose mutarotase (or aldose 1-epimerase) facilitates the conversion of β-D-galactose to α-D-galactose. nih.gov

Phosphorylation: Galactokinase (GalK) catalyzes the phosphorylation of α-D-galactose at the C1 position, using ATP as the phosphate (B84403) donor, to produce galactose-1-phosphate. wikipedia.orgnih.gov

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GalT) transfers a UMP group from UDP-glucose to galactose-1-phosphate. This reaction forms UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov The glucose-1-phosphate can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.

Epimerization: To regenerate the UDP-glucose consumed in the previous step and to provide a mechanism for the synthesis of galactose from glucose, UDP-galactose 4-epimerase (GalE) interconverts UDP-galactose and UDP-glucose. wikipedia.orgnih.gov

This sequence of reactions ensures the complete catabolism of the galactose units derived from this compound, allowing the microorganism to utilize the disaccharide as a carbon and energy source. nih.gov

| Enzyme | Function in Galactose Catabolism |

| β-Galactosidase | Hydrolyzes this compound into D-galactose |

| Galactose Mutarotase | Converts β-D-galactose to α-D-galactose |

| Galactokinase (GalK) | Phosphorylates α-D-galactose to galactose-1-phosphate |

| GalT | Converts galactose-1-phosphate to UDP-galactose |

| GalE | Epimerizes UDP-galactose to UDP-glucose |

| Phosphoglucomutase | Isomerizes glucose-1-phosphate to glucose-6-phosphate |

Anabolic Routes:

While a specific, dedicated anabolic pathway for the de novo synthesis of this compound is not well-documented in microorganisms, its formation is achieved through the reverse action of hydrolytic enzymes in a process known as transgalactosylation.

β-Galactosidases , particularly from microbial sources such as Aspergillus niger and Lactobacillus plantarum, can catalyze transgalactosylation reactions. capes.gov.brnih.gov In this process, the enzyme cleaves a galactosyl donor (like lactose) and transfers the galactose moiety to an acceptor molecule. When another galactose molecule acts as the acceptor, a galactobiose, such as this compound, can be formed. capes.gov.br The yield and specific linkage of the product depend on the enzyme source, reaction conditions, and the concentration of acceptor molecules. nih.gov

From a broader anabolic perspective, the Leloir pathway intermediate UDP-galactose is a critical precursor for various biosynthetic processes in microorganisms. nih.govtuscany-diet.net It serves as an activated sugar donor for glycosyltransferases that are involved in the synthesis of:

Lipopolysaccharides (LPS): Essential components of the outer membrane of Gram-negative bacteria. nih.gov

Exopolysaccharides: Polymers that form capsules and biofilms, contributing to virulence and environmental protection. nih.gov

Glycoproteins and Glycolipids: Important molecules for cell structure and signaling. tuscany-diet.nettaylorandfrancis.com

Therefore, while direct anabolic pathways for this compound are not a primary feature of microbial metabolism, the components of its catabolism are intricately linked to the synthesis of essential cellular structures.

Chemical and Chemoenzymatic Synthetic Methodologies

Conventional Chemical Synthesis Approaches

The purely chemical synthesis of carbohydrates like 6-O-beta-D-Galactopyranosyl-D-galactose is a complex field within organic chemistry. wikipedia.org It requires precise control over the formation of glycosidic bonds to ensure the correct connectivity (regioselectivity) and three-dimensional arrangement (stereoselectivity). wikipedia.orgusda.gov

Condensation Reactions for Specific Glycosidic Linkages

The cornerstone of carbohydrate synthesis is the glycosylation reaction, a type of condensation reaction where a glycosyl donor, an activated form of a sugar, reacts with a glycosyl acceptor, another sugar molecule with a free hydroxyl group. wikipedia.orgwikipedia.org To synthesize this compound, which features a β(1→6) linkage, chemists must overcome the challenge of selectively forming a bond between the anomeric carbon (C-1) of the donor galactose and the primary hydroxyl group at the C-6 position of the acceptor galactose, while ensuring the β-stereochemistry of the new bond. khanacademy.orglibretexts.org

This process necessitates a multi-step strategy involving the use of protecting groups. All hydroxyl groups on both the donor and acceptor molecules, except for the C-6 hydroxyl on the acceptor and the anomeric position on the donor, must be chemically blocked. nih.gov Common protecting groups include benzyl (B1604629) ethers or silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS), which are chosen for their stability during the reaction and their selective removal afterward. tennessee.edu

Once the acceptor is prepared with a single free hydroxyl group at C-6, it is reacted with a glycosyl donor. The donor is a galactose molecule modified at its anomeric carbon with a good leaving group (such as a halide or a trichloroacetimidate) to facilitate the condensation reaction. The choice of protecting groups on the donor, particularly at the C-2 position, can influence the stereochemical outcome, helping to direct the formation of the desired β-glycosidic bond over the α-anomer. khanacademy.orgtennessee.edu For instance, a participating protecting group like an acetyl group at C-2 can promote the formation of a 1,2-trans-glycosidic bond, which in the case of galactose, results in the β-configuration.

Table 1: Key Steps in Conventional Chemical Synthesis

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| 1. Acceptor Preparation | Selective protection of all hydroxyl groups on a D-galactose molecule except for the one at the C-6 position. | Protecting group agents (e.g., TBDPSCl, Benzoyl chloride), Imidazole. tennessee.edursc.org |

| 2. Donor Preparation | Activation of a protected D-galactose molecule at the anomeric carbon (C-1) with a leaving group. | Activating agents (e.g., trichloroacetonitrile), Halogenating agents. |

| 3. Glycosylation | Condensation of the activated donor with the prepared acceptor to form the β(1→6) glycosidic linkage. | Lewis acid catalyst (e.g., TMSOTf). |

| 4. Deprotection | Removal of all protecting groups from the newly formed disaccharide to yield the final product. | Catalytic hydrogenation (for benzyl groups), Fluoride sources (for silyl groups). |

Chemoenzymatic Strategies for Compound Synthesis

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical methods, offering a powerful alternative to purely chemical routes. nih.gov This approach circumvents the need for extensive protection and deprotection steps, leading to more efficient and environmentally friendly processes. ihmc.usrsc.org

Combined Chemical and Enzymatic Approaches for Target Structures

The synthesis of this compound can be effectively achieved using glycosidase enzymes, particularly β-galactosidases (EC 3.2.1.23). wikipedia.org These enzymes, which naturally hydrolyze β-glycosidic bonds, can be manipulated to catalyze the reverse reaction (transglycosylation) under specific conditions. nih.govtaylorfrancis.com

In a typical chemoenzymatic strategy, a suitable glycosyl donor and acceptor are mixed in a buffered solution with the enzyme. nih.gov For synthesizing the target compound, a common approach is to use lactose (B1674315) as an inexpensive and readily available donor of a β-D-galactopyranosyl unit. The acceptor is D-galactose. The β-galactosidase enzyme cleaves the galactose from lactose and, in a competition with hydrolysis (where water is the acceptor), transfers it to the hydroxyl groups of the D-galactose acceptor. nih.govnih.gov

The regioselectivity of this transfer depends on the source of the β-galactosidase. Enzymes from different organisms exhibit different preferences for which hydroxyl group on the acceptor they will glycosylate. nih.govihmc.us For example, β-galactosidase from Escherichia coli has been successfully used to synthesize the related disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose, demonstrating the feasibility of forming β(1→6) linkages with this enzyme. nih.gov The yield for this specific synthesis was reported to be around 20%. nih.gov Similarly, enzymes from Aspergillus oryzae have been shown to transfer galactose to the C-6 position of other sugar acceptors. nih.gov

Table 2: Example of a Chemoenzymatic Synthesis

| Component | Role | Example |

|---|---|---|

| Enzyme | Biocatalyst for transglycosylation | β-Galactosidase from E. coli or Aspergillus oryzae. nih.govnih.gov |

| Glycosyl Donor | Source of the galactose unit | Lactose. nih.govnih.gov |

| Glycosyl Acceptor | Molecule to be glycosylated | D-Galactose. nih.gov |

| Reaction Medium | Buffered aqueous solution | Phosphate (B84403) or acetate (B1210297) buffer at optimal pH for the enzyme. acs.org |

| Key Outcome | Formation of a mixture of products | Includes the desired 6-O-β-D-galactopyranosyl-D-galactose, other isomers, and hydrolysis byproducts. |

Synthesis as a Building Block for Complex Carbohydrates and Glycoconjugates

The synthesis of this compound is not merely an academic exercise; it provides a vital building block for constructing more complex and biologically significant molecules. usda.gov This disaccharide is a known structural component of larger polysaccharides. medchemexpress.com The ability to synthesize it in a controlled manner is crucial because isolating pure, structurally defined oligosaccharides from natural sources is often difficult. usda.govnih.gov

Once synthesized, this compound can be chemically or enzymatically modified and used as a precursor in the assembly of larger oligosaccharides or glycoconjugates (carbohydrates linked to proteins or lipids). wikipedia.orgnih.gov For example, it can serve as an acceptor in subsequent glycosylation reactions, catalyzed by other specific glycosyltransferases, to extend the carbohydrate chain. This modular approach allows for the systematic construction of complex glycans that are essential for studying their roles in cellular recognition, signaling, and immunology. usda.govtaylorfrancis.com The development of synthetic strategies for such building blocks is a key enabler for progress in glycobiology and the development of carbohydrate-based therapeutics. nih.gov

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to confirming the chemical identity and structural features of disaccharides. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools used for this purpose.

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those separated by two or three bonds. bioinf.org.uk This allows for the tracing of the proton network within each galactose ring, assigning the signals from H-1 through H-6.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are covalently bonded. nih.gov This is particularly crucial for determining the conformation around the glycosidic linkage. nih.gov For 6-O-beta-D-Galactopyranosyl-D-galactose, key NOE cross-peaks would be observed between the anomeric proton (H-1') of the non-reducing galactose and the H-6a and H-6b protons of the reducing galactose unit. The intensities of these NOEs are related to the proton-proton distances, which provides critical constraints for conformational modeling. nih.gov

A complete assignment of proton and carbon resonances is achieved using heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range correlations (2-3 bonds). biorxiv.org The HMBC spectrum is definitive in identifying the linkage position, revealing a correlation between the anomeric carbon (C-1') and the protons on the linked carbon (H-6), and between the anomeric proton (H-1') and the linked carbon (C-6). biorxiv.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Reducing Mannose Residue | ||

| 1 | 4.88 | 94.7 |

| 2 | 4.08 | 72.5 |

| 3 | 3.82 | 74.2 |

| 4 | 3.68 | 67.9 |

| 5 | 3.80 | 74.8 |

| 6a | 3.88 | 67.7 |

| 6b | 4.25 | |

| Non-Reducing Mannose Residue (β-linked) | ||

| 1' | 4.78 | 101.1 |

| 2' | 4.22 | 71.5 |

| 3' | 3.78 | 74.6 |

| 4' | 3.65 | 68.0 |

| 5' | 3.45 | 77.2 |

| 6'a | 3.95 | 62.5 |

| 6'b | 3.85 |

Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and determining the specific linkage between monosaccharide units. science-gate.com The most common approach for glycosidic linkage analysis involves a multi-step process combining chemical derivatization with tandem mass spectrometry (MS/MS). acs.orgacs.orgresearchgate.net

The typical workflow is as follows:

Permethylation: The disaccharide is treated with a methylating agent (e.g., methyl iodide) to cap all free hydroxyl groups. This step prevents the formation of alternative ring structures and neutralizes charge, improving analytical performance.

Hydrolysis: The permethylated disaccharide is then subjected to acid hydrolysis, which cleaves the β(1→6) glycosidic bond. This results in two monosaccharide derivatives. The galactose unit that was originally at the non-reducing end becomes fully methylated. The reducing galactose unit becomes methylated at all positions except for the two involved in the ring structure (O-5) and the one that was part of the glycosidic bond (O-6).

Derivatization and Analysis: The resulting mixture of partially methylated monosaccharides can be further derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), and then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). acs.orgacs.org

The power of this technique lies in the MS/MS fragmentation. The partially methylated monosaccharide corresponding to the former reducing unit is selected in the mass spectrometer and fragmented. The resulting fragmentation pattern is unique to the position of the unmethylated hydroxyl group, thereby definitively identifying the original linkage position as C-6.

Computational Approaches for Conformational Studies

While spectroscopy provides experimental data, computational methods are essential for interpreting this data and exploring the full conformational landscape of the molecule. nih.gov These approaches model the energies of different molecular shapes, predicting which are most stable and how the molecule moves over time. nih.gov

Molecular mechanics (MM) uses classical physics principles to calculate the potential energy of a molecule based on its atomic coordinates. researchgate.net This is achieved using a set of equations and parameters known as a force field (e.g., GLYCAM, CHARMM). researchgate.netnih.gov This method is computationally efficient and allows for the exploration of molecular motion through Molecular Dynamics (MD) simulations. nih.govmdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a disaccharide like this compound, an MD simulation in a solvent like water can reveal the dynamic range of conformations the molecule adopts, the flexibility of the glycosidic linkage, and the formation of intra- and intermolecular hydrogen bonds. nih.gov Advanced MD techniques, such as Hamiltonian Replica Exchange (HREX), are particularly effective for thoroughly sampling the complex conformational space of (1→6)-linked oligosaccharides, ensuring that the simulation does not get trapped in a single low-energy state. researchgate.net

Semiempirical methods (e.g., AM1, PM3, PM6) are a class of quantum mechanical calculations that use approximations and parameters derived from experimental data to simplify and speed up calculations compared to higher-level ab initio methods. acs.orgresearchgate.net They can be used to rapidly screen a large number of potential conformations to identify low-energy candidates for further refinement with more accurate methods. researchgate.net

However, studies have shown that for carbohydrates, semiempirical methods often perform poorly. acs.orgmpg.de They can be inaccurate in reproducing the relative energy hierarchies of different conformations and may fail to correctly predict the puckering of the monosaccharide rings. acs.orgmpg.de Modern molecular mechanics force fields, which are computationally cheaper, often provide better descriptions of noncovalent interactions in carbohydrates than semiempirical methods. acs.org Therefore, while they are part of the computational toolkit, their use in carbohydrate conformational analysis is limited, and results must be interpreted with caution.

The relative orientation of the two galactose rings is defined by a set of torsion angles (also called dihedral angles) around the glycosidic bond. researchgate.net For most glycosidic linkages, two torsion angles, phi (φ) and psi (ψ), are sufficient. However, the (1→6) linkage is unique because it involves three rotatable bonds (C1'—O6—C6—C5), requiring a third torsion angle, omega (ω), for a complete description. researchgate.netresearchgate.net

The definitions are as follows:

φ (phi): H1'—C1'—O6—C6

ψ (psi): C1'—O6—C6—C5

ω (omega): O6—C6—C5—C4

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| Φ (Phi) | H1'–C1'–O6–C6 | Rotation around the anomeric carbon to glycosidic oxygen bond. |

| Ψ (Psi) | C1'–O6–C6–C5 | Rotation around the glycosidic oxygen to C6 bond. |

| ω (Omega) | O6–C6–C5–C4 | Rotation around the C5–C6 bond of the reducing sugar, critical for (1→6) linkages. |

Intermolecular and Intramolecular Hydrogen Bonding Networks

The three-dimensional structure, conformational preferences, and biological function of carbohydrates like this compound are profoundly influenced by complex networks of hydrogen bonds. These interactions can be categorized into two primary types: intramolecular hydrogen bonds, which occur between atoms within a single molecule, and intermolecular hydrogen bonds, which form between the disaccharide and surrounding molecules, such as water or proteins. The numerous hydroxyl (-OH) groups on both galactose residues serve as primary sites for both donating and accepting hydrogen bonds, creating a dynamic and intricate web of interactions.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical in stabilizing the conformation of the pyranose rings and defining the orientation of the glycosidic linkage that connects the two galactose units. The stereochemistry of the galactose units, particularly the axial orientation of the hydroxyl group at the C4 position, influences the potential for these internal bonds. researchgate.net

Computational studies using Density Functional Theory (DFT) on galactose and related galactosides have elucidated the nature of these interactions. researchgate.netresearchgate.net For instance, in n-octyl-β-D-galactopyranoside, which shares the galactopyranose ring structure, intramolecular hydrogen bonds such as O4-H···O3 have been identified. researchgate.net The formation of such bonds can lead to cooperative networks that enhance molecular stability. researchgate.net While specific experimental data on the intramolecular bonds of this compound is limited, the potential interactions can be inferred from analyses of its constituent monosaccharide and related structures. The key hydroxyl groups on each galactose ring can act as both donors and acceptors, leading to a variety of possible stabilizing interactions.

Table 1: Potential Intramolecular Hydrogen Bonds in a Galactopyranose Unit

This table outlines potential hydrogen bond interactions within a single galactopyranose ring, based on computational studies of galactose derivatives. The notation D–H···A represents the Donor (D), Hydrogen (H), and Acceptor (A).

| Donor Group (D-H) | Acceptor Group (A) | Type of Interaction | Significance |

| O4-H | O3 | Intramonocyclic | Stabilizes the pyranose ring conformation. |

| O6-H | O4 | Intramonocyclic | Influences the orientation of the hydroxymethyl group. |

| O3-H | O2 | Intramonocyclic | Contributes to the overall conformational rigidity. |

| O2-H | O3 | Intramonocyclic | A potential alternative stabilizing interaction. |

Intermolecular Hydrogen Bonding

In an aqueous environment, the hydroxyl groups of this compound readily form extensive hydrogen-bonding networks with water molecules. These intermolecular interactions are generally stronger than the intramolecular ones. Studies on hydrated monosaccharides show that water molecules can insert into the carbohydrate structure, often replacing a weaker intramolecular bond with two stronger intermolecular hydrogen bonds to the sugar. ox.ac.uknih.gov This dynamic hydration shell is crucial for the solubility of the disaccharide and mediates its interactions with other biomolecules.

The ability of each hydroxyl group on the disaccharide to act as both a hydrogen bond donor and an acceptor allows for a complex and ordered arrangement of water molecules in its immediate vicinity, creating a "dynamic hydration shell". nih.gov This shell is not static, and the constant exchange of hydrogen bonds influences the molecule's flexibility and presentation to biological partners like enzymes. For example, when galactose binds to the active site of proteins such as β-galactosidase, its hydroxyl groups form a precise pattern of hydrogen bonds with amino acid residues. nih.govnih.gov The C-3, C-4, and C-6 hydroxyl groups, in particular, have been noted as being involved in strong hydrogen bonds in lectin binding. nih.gov

Table 2: Hydrogen Bonding Capabilities of Hydroxyl Groups in this compound

This table details the potential roles of each hydroxyl group in the disaccharide in forming hydrogen bonds. The galactose units are denoted as Gal (the reducing end) and Gal' (the non-reducing end linked via O6).

| Hydroxyl Group Location | Potential Role as Donor | Potential Role as Acceptor |

| Gal C1-OH (anomeric) | Yes | Yes |

| Gal C2-OH | Yes | Yes |

| Gal C3-OH | Yes | Yes |

| Gal C4-OH | Yes | Yes |

| Gal' C2'-OH | Yes | Yes |

| Gal' C3'-OH | Yes | Yes |

| Gal' C4'-OH | Yes | Yes |

Biological Interactions and Recognition Studies

Substrate Recognition by Glycoside Hydrolases

The susceptibility of 6-O-beta-D-Galactopyranosyl-D-galactose to enzymatic cleavage is a key aspect of its biological function, particularly in the context of catabolism and structural remodeling of larger polysaccharides.

This compound serves as a substrate for β-galactosidases (EC 3.2.1.23), a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. scbt.com Research has demonstrated that upon treatment with crystalline β-D-galactosidase, the disaccharide is hydrolyzed, yielding only D-galactose as the product. cdnsciencepub.com This indicates a complete cleavage of the β(1→6) glycosidic bond.

β-Galactosidases exhibit high specificity for the galactose moiety of their substrates but can have lower specificity for the aglycone part (the non-sugar portion), allowing them to act on a variety of molecules with a terminal β-galactoside. nih.gov The efficiency of hydrolysis is dependent on factors such as pH and temperature, with different enzymes showing optimal activity under varying conditions. For example, β-galactosidase from Penicillium simplicissimum shows optimal hydrolytic activity in a pH range of 4.0-4.6 and at temperatures between 55-60°C. scielo.br The enzyme from the marine mollusc Aplysia fasciata has also been studied for its ability to hydrolyze and synthesize galactosides. nih.gov

Table 1: Characteristics of Beta-Galactosidase Activity

| Enzyme Source | Substrate(s) | Optimal pH (Hydrolysis) | Optimal Temperature (Hydrolysis) | Product(s) of Hydrolysis |

|---|---|---|---|---|

| General | β-D-Galactosides | Varies | Varies | Galactose + Aglycone |

| Penicillium simplicissimum | Lactose (B1674315) | 4.0 - 4.6 | 55-60°C | Galactose + Glucose |

Carbohydrate-Protein Binding Interactions

The specific arrangement of hydroxyl groups on the galactose rings of this compound allows for precise recognition by various carbohydrate-binding proteins.

This disaccharide is a useful tool for studying the binding specificity of immunoglobulins. scbt.com Research on murine monoclonal antibodies specific for galactans has provided detailed insights into how these proteins recognize β(1→6)-linked galacto-oligosaccharides. Studies using a panel of seven monoclonal antibodies showed that they each possess four subsites (A, B, C, and D) that accommodate the sugar residues. nih.gov

The binding affinity is not uniform across these subsites, with subsite A consistently showing the highest affinity, contributing to approximately 50% of the total binding free energy for a tetrasaccharide determinant. nih.gov Further studies involving specifically deoxygenated derivatives of galacto-oligosaccharides revealed the critical role of hydrogen bonds. The highest affinity subsite (A) appears to require two hydrogen bonds from the 2- and 3-hydroxyl groups of the galactosyl residue to the protein, and one hydrogen bond from the protein to the oxygen at position 4 (O-4) of the same sugar residue. nih.gov This precise hydrogen-bonding network is fundamental to the specific recognition of the galactose unit by the antibody.

Table 2: Binding Characteristics of Murine Monoclonal Anti-Galactan Antibodies

| Antibody Feature | Description | Finding |

|---|---|---|

| Binding Subsites | Four subsites designated A, B, C, and D. | Relative affinity decreases in the order A > B > C > D. nih.gov |

| Highest Affinity Subsite | Subsite A provides the most significant contribution to binding. | Accounts for ~50% of the total binding free energy. nih.gov |

Lectins and galectins are carbohydrate-binding proteins that mediate a variety of biological processes. The general mechanism for galactose recognition by these proteins involves a network of hydrogen bonds, particularly with the axial hydroxyl group at the C4 position of the galactose ring, and stacking interactions between the hydrophobic face of the sugar ring and aromatic amino acid side chains in the protein's binding site. glycoforum.gr.jp

Studies with various D-galactose-binding lectins have demonstrated differential specificity. For example, lectins from Arachis hypogaea (peanut) and Bauhinia purpurea are specific for the O-beta-D-galactopyranosyl-(1→3)-(2-acetamido-2-deoxy-D-galactose) sequence, while Ricinus communis hemagglutinin shows higher specificity for a β(1→4) linkage. nih.gov Galectins, a family of animal lectins, are defined by their affinity for β-galactosides and are involved in modulating neural functions and other cellular processes. nih.gov The interaction of this compound with these proteins is governed by the presentation of its terminal galactose residue and the specific β(1→6) linkage.

Table 3: Binding Specificity of Select D-Galactose-Binding Lectins

| Lectin Source | Recognizes |

|---|---|

| Arachis hypogaea (Peanut) | O-β-D-galactopyranosyl-(1→3)-(2-acetamido-2-deoxy-D-galactose) nih.gov |

| Bauhinia purpurea | O-β-D-galactopyranosyl-(1→3)-(2-acetamido-2-deoxy-D-galactose) nih.gov |

| Ricinus communis | More specific for β(1→4) linkages over β(1→3) linkages nih.gov |

In bacteria, gene expression is often controlled by repressor proteins that bind to DNA operator regions to block transcription. The lac operon in Escherichia coli is a classic model of this regulation. The lac repressor protein controls the transcription of genes required for lactose metabolism. s3waas.gov.in This repression is lifted by the presence of an inducer molecule. The natural inducer is allolactose (B1665239), a disaccharide composed of galactose and glucose linked by a β(1→6) glycosidic bond (Gal-β(1→6)-Glc). academie-sciences.fr

Allolactose is formed from lactose by a transgalactosylation side-reaction of the enzyme β-galactosidase. nih.govacademie-sciences.fr When allolactose binds to the lac repressor, it causes a conformational change in the protein. youtube.com This change reduces the repressor's affinity for the operator DNA, causing it to detach and allowing RNA polymerase to transcribe the genes. youtube.com

By analogy, this compound (Gal-β(1→6)-Gal), which shares the same β(1→6) linkage as allolactose, can be studied as a potential ligand for such repressor proteins. The core principle involves the specific recognition of the β-1,6 linked disaccharide structure by the protein, leading to an allosteric change that modulates its DNA-binding activity.

Role in Cellular Adhesion and Recognition (Non-Human)

Carbohydrate structures on the cell surface are crucial for cell-cell recognition and adhesion. In research models, D-galactose moieties on glycoproteins have been shown to play a role in these processes. For instance, a proposed model for cell-to-cell adhesion involves the glycoprotein (B1211001) Olfactomedin 4 (OLFM4). In this model, D-galactose and other sugar moieties present in the glycosylated motifs of extracellular OLFM4 can act as a bridge between lectins on the surfaces of adjacent cells, thereby mediating adhesion. researchgate.net This highlights the general principle that terminal galactose residues, such as those exposed in this compound, can serve as recognition sites for cell surface lectins, facilitating intercellular interactions in various non-human biological systems.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Modified 6-O-beta-D-Galactopyranosyl-D-galactose Analogues

The generation of analogues of this compound often involves sophisticated chemical and enzymatic strategies to introduce specific modifications, such as sialylation or the replacement of the glycosidic oxygen.

Chemoenzymatic synthesis provides an effective pathway to produce complex glycan structures that are challenging to access through purely chemical or enzymatic methods. escholarship.org This approach leverages the specificity of enzymes for certain reactions while using chemical synthesis for other parts of the molecule.

For instance, a derivative of the target compound, 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose, has been synthesized using the transferase activity of immobilized β-galactosidase from E. coli. nih.gov In this process, the β-D-galactopyranosyl residue is transferred from lactose (B1674315) to 2-acetamido-2-deoxy-D-galactose. nih.gov The use of an immobilized enzyme allows for its reuse and simplifies product purification. nih.govcore.ac.uk This enzymatic transfer reaction yielded approximately 20% of the desired disaccharide. nih.gov An alternative, though less efficient, method involved the reversal of the enzyme's hydrolytic activity, which resulted in a yield of only 2-3%. nih.gov

The synthesis of more complex derivatives, such as sialylated and sulfated analogues, often employs a modular, one-pot multi-enzyme (OPME) strategy. escholarship.org For example, the chemoenzymatic synthesis of O-sulfated sialyl Lewis x antigens has been achieved using a bacterial sialyltransferase mutant capable of transferring various sialic acid forms. escholarship.org These multi-enzyme systems, which can include sialyltransferases and synthetases, allow for the systematic production of challenging glycan structures. escholarship.orgd-nb.info The choice between a two-enzyme or three-enzyme system depends on the availability of the sialic acid precursor. escholarship.org

Enzymatic methods are also pivotal in creating other derivatives. Sialyltransferases, found in both microorganisms and mammals, are crucial for synthesizing sialosides with α2-3 and α2-6 linkages to galactose or N-acetylgalactosamine. researchgate.net The substrate specificity of these enzymes is a key consideration; for example, some sialyltransferases readily use D-galactose and various β-D-galactosides as acceptors, but not other hexoses like D-glucose. researchgate.netresearchgate.net

| Derivative | Key Enzyme(s) | Starting Materials | Yield | Reference |

|---|---|---|---|---|

| 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose | Immobilized β-galactosidase | Lactose, 2-acetamido-2-deoxy-D-galactose | ~20% | nih.gov |

| O-sulfated sialyl Lewis x antigens | Sialyltransferase mutant (PmST1 M144D), NmCSS | O-sulfated Lex structures | Not specified | escholarship.org |

| 3′-sialyllactose-presenting macromolecules | CMP-Neu5Ac synthetase (NmCSS), Sialyltransferase (PmST1) | Lactose-functionalized polymers, CMP-Neu5Ac | Not specified | d-nb.info |

C-glycoside analogues, where the anomeric oxygen of the glycosidic bond is replaced by a methylene (B1212753) group (CH₂), offer increased stability against enzymatic hydrolysis. This property makes them valuable tools for biochemical and immunological studies. nih.gov

The synthesis of C-linked analogues often starts from a protected galactopyranolactone. For example, a C-linked analogue of beta-D-galactosylthreonine was prepared in 14 steps from 2,3,4,6-tetra-O-benzyl-D-galactopyranolactone. nih.gov Key steps in this synthesis involved the addition of a Grignard reagent to the lactone, followed by reduction of the intermediate hemiacetal. nih.gov Similarly, a C-linked isostere of beta-D-galactosylated hydroxynorvaline was synthesized in eight steps from per-O-benzylated galactopyranolactone. nih.gov

Recent advances also utilize Ferrier rearrangements for C-glycoside synthesis from 1,2-glycals, which are cyclic enol ether derivatives of sugars. thieme-connect.de These reactions, often promoted by Lewis acids, allow for the formation of a C-C bond at the anomeric center with high stereoselectivity. thieme-connect.de

Once synthesized, these C-glycoside analogues are evaluated for their biochemical activity. For instance, the C-linked glycopeptide analogue of a fragment from type II collagen was tested for its ability to stimulate helper T-cell hybridomas. nih.gov This evaluation helps to understand how the modification affects biological recognition and response.

Exploration of Structure-Activity Relationships of Derivatives

Understanding the relationship between the structure of these analogues and their biological activity is a primary goal of their synthesis. By systematically modifying the parent compound, researchers can identify the chemical features crucial for biological function.

A significant finding came from the study of a C-linked glycopeptide analogue in a mouse model of rheumatoid arthritis. nih.gov Replacing the anomeric oxygen of a β-D-galactosyl residue with a methylene group had a profound impact on the T-cell response. nih.gov The C-linked version required 10- to 20-fold higher concentrations to elicit the same response as the natural O-linked glycopeptide, demonstrating that T-cells can recognize the carbohydrate moiety with high specificity. nih.gov This highlights how a subtle change in the glycosidic linkage can dramatically alter biological activity.

Similarly, studies on glycans featuring an atypical Neu5Acα2–6GlcNAc motif have revealed broad yet distinct recognition patterns by Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.gov The synthesis of a library of these human milk oligosaccharides (HMOs) enabled a thorough exploration of their structure-function relationships using glycan microarrays. nih.gov

Application of Derivatives as Biochemical Probes and Tools

The modified analogues of this compound serve as invaluable biochemical probes and tools to investigate complex biological systems. The parent disaccharide itself is used in research to study specific immunoglobulin binding and as a substrate for galactosidase enzymes. scbt.com

The derivatives, particularly C-glycosides, are powerful tools due to their enhanced stability. The C-linked glycopeptide created to study rheumatoid arthritis is a prime example of a biochemical probe designed to investigate the specifics of an immune response. nih.gov The results from this study suggest that structurally modified glycopeptides could be developed as altered peptide ligands to induce immune tolerance in autoimmune diseases. nih.gov

Furthermore, the synthesis of various sialylated and sulfated glycans provides essential tools for studying the function of glycan-binding proteins like selectins and Siglecs, which are involved in cell adhesion, signaling, and immune regulation. escholarship.orgnih.gov Fluorescently-tagged probes incorporating a D-galactose moiety have also been developed to detect β-galactosidase activity in living cells and tissues, which is a key biomarker for cellular senescence and certain cancers. nih.gov These probes allow for high-sensitivity imaging and help in understanding the pathological and physiological roles of the enzyme in biological systems. nih.gov

| Compound/Derivative | Application | Biological System/Target | Reference |

|---|---|---|---|

| This compound | Studying immunoglobulin binding; Substrate for galactosidase | Immunoglobulins, β-galactosidase | scbt.com |

| C-linked β-D-gal-hydroxynorvaline glycopeptide | Probe for T-cell recognition | T-cell hybridomas, Class II MHC | nih.gov |

| Synthesized sialylated HMOs | Tools for functional study of Siglecs | Siglecs (sialic acid-binding lectins) | nih.gov |

| ESIPT-GAL (Fluorescent probe) | Detection of β-galactosidase activity | Living cells and tissues (e.g., OVCAR-3 cancer cells) | nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the analysis of carbohydrates, which are often present as complex mixtures of isomers and homologs. nih.gov Due to their similar structures and physicochemical properties, separating disaccharides like 6-O-beta-D-Galactopyranosyl-D-galactose from other sugars requires high-resolution techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of disaccharides. waters.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For sugars that lack a UV-absorbing chromophore, such as this compound, detection is commonly achieved using a Refractive Index Detector (RID). mdpi.com More advanced methods may couple HPLC with mass spectrometry (MS) for enhanced sensitivity and specificity, allowing for precise identification and quantification even at low concentrations. nih.gov

The separation of galactose-containing disaccharides can be challenging due to the potential for co-elution with other sugars like glucose. waters.comwaters.com Method development often focuses on optimizing the stationary phase and mobile phase composition to achieve baseline separation. waters.com Amide-based columns are frequently used for sugar analysis, often with a mobile phase consisting of an acetonitrile (B52724) and water mixture. waters.com

| Parameter | Description | Example |

| Stationary Phase | The solid material within the column that interacts with the analytes. | Aminex HPX-87C (ion-exclusion resin) researchgate.net, XBridge BEH Amide waters.com |

| Mobile Phase | The solvent that moves the analytes through the column. | Acetonitrile:Water (e.g., 80:20 v/v) researchgate.net, Deionized Water researchgate.net |

| Detector | The component that measures the analyte as it elutes from the column. | Refractive Index Detector (RID) mdpi.comresearchgate.net, Mass Spectrometry (MS) nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.6 mL/min to 2.0 mL/min researchgate.netresearchgate.net |

Ion-Exchange Chromatography (IEC) is another powerful technique for separating carbohydrates. acs.org While sugars are neutral molecules, they can be separated on ion-exchange columns under specific conditions. High-Performance Anion-Exchange Chromatography (HPAEC) is particularly effective. researchgate.net In this method, a high pH mobile phase (typically a sodium hydroxide (B78521) solution) ionizes the hydroxyl groups of the carbohydrates, turning them into anions. nih.gov These anions can then be separated on a strong anion-exchange column. The separated analytes are often detected with high sensitivity using Pulsed Amperometric Detection (PAD). nih.gov

This technique allows for the separation of closely related saccharides, including isomers, based on the differing pKa values of their hydroxyl groups. researchgate.net Cation-exchange resins in various ionic forms (e.g., Ca²⁺, Li⁺) have also been used to separate mixtures of galactooligosaccharides from lactose (B1674315), glucose, and galactose, with water serving as a simple and inexpensive mobile phase. researchgate.netcdnsciencepub.com

| Technique Component | Description | Typical Implementation |

| Principle | Separation of weakly acidic carbohydrates in their anionic form at high pH. | High-Performance Anion-Exchange Chromatography (HPAEC). nih.gov |

| Stationary Phase | A resin with fixed positive charges. | Strong anion-exchange column (e.g., pellicular resin). |

| Mobile Phase (Eluent) | An alkaline aqueous solution to ionize the sugar hydroxyl groups. | Aqueous sodium hydroxide (NaOH) solutions. nih.gov |

| Detection | Electrochemical detection of the carbohydrates as they elute. | Pulsed Amperometric Detection (PAD). nih.gov |

Enzymatic Assays for Quantification in Research Samples

Enzymatic assays provide a highly specific and sensitive alternative to chromatographic methods for quantifying particular sugars. nih.gov For this compound, quantification can be achieved through the action of the enzyme β-galactosidase. This enzyme specifically catalyzes the hydrolysis of the β-(1→6) glycosidic bond, releasing two molecules of D-galactose. tycmhoffman.comnih.gov

The amount of D-galactose produced can then be measured in a subsequent coupled enzymatic reaction. For instance, the enzyme galactose oxidase can be used to oxidize D-galactose, a reaction that produces hydrogen peroxide (H₂O₂). The H₂O₂ can then be quantified using a peroxidase-catalyzed reaction that generates a colored or fluorescent product, which is measured spectrophotometrically or fluorometrically. caltech.edu

A common general assay for β-galactosidase activity involves the use of a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). nih.govresearchgate.net The enzyme cleaves ONPG into galactose and o-nitrophenol, a yellow compound that can be quantified by measuring its absorbance at 420 nm. tycmhoffman.comthermofisher.com While this assay measures the activity of the enzyme itself, it can be adapted into a competition assay to quantify the target disaccharide.

| Step | Enzyme | Substrate(s) | Product Measured | Detection Method |

| 1. Hydrolysis | β-Galactosidase | This compound | D-Galactose | (Intermediate, not directly measured) |

| 2. Quantification | Galactose Oxidase & Horseradish Peroxidase (HRP) | D-Galactose & Chromogenic Agent | Oxidized colorimetric probe | Spectrophotometry (Absorbance) |

| Alternative Assay | β-Galactosidase | o-nitrophenyl-β-D-galactopyranoside (ONPG) | o-nitrophenol | Spectrophotometry (Absorbance at 420 nm) thermofisher.comucdavis.edu |

Method Development and Validation for Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as food products or cell lysates, requires the development and validation of robust analytical methods. mdpi.comnih.gov Validation ensures that the method is reliable, accurate, and fit for its intended purpose. jmbfs.org Key validation parameters are established according to international guidelines. jmbfs.org

A significant challenge in analyzing samples from complex matrices is the "matrix effect," where other components in the sample interfere with the detection and quantification of the analyte. nih.gov Therefore, method development often includes a sample preparation step, such as protein precipitation, solid-phase extraction (SPE), or filtration, to remove interfering substances before analysis. researchgate.netresearchgate.net The validation process quantifies the method's performance through a series of experiments.

| Validation Parameter | Purpose | Description |

| Specificity | To ensure the signal measured is only from the target analyte. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other sugars, proteins). researchgate.net |

| Linearity & Range | To confirm a proportional response to analyte concentration. | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netjmbfs.org |

| Accuracy | To determine the closeness of the measured value to the true value. | Assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries typically range from 93% to 98%. researchgate.net |

| Precision | To assess the degree of scatter between a series of measurements. | Evaluated at different levels: repeatability (same day, same lab) and intermediate precision (different days). researchgate.net |

| Limit of Detection (LOD) | To determine the lowest amount of analyte that can be detected. | The lowest concentration that can be distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. researchgate.netjmbfs.org |

| Limit of Quantification (LOQ) | To determine the lowest amount of analyte that can be quantified reliably. | The lowest concentration that can be measured with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1. researchgate.netjmbfs.org |

Research Perspectives and Future Directions

Unexplored Biosynthetic Pathways and Enzymes

The primary route for galactose metabolism in many organisms is the well-established Leloir pathway, which converts galactose into glucose-1-phosphate. microbenotes.comnih.govpatsnap.comwikipedia.org This pathway involves the sequential action of galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). microbenotes.comnih.govwikipedia.org While this pathway is central to galactose processing, it does not fully elucidate the biosynthesis of specific disaccharides like 6-O-beta-D-Galactopyranosyl-D-galactose. The formation of the β-(1→6)-glycosidic bond suggests the involvement of specific glycosyltransferases that are yet to be fully characterized.

Research in fungi, such as Aspergillus niger, has pointed towards the existence of alternative, non-phosphorylating pathways for galactose breakdown, like the De Ley-Doudoroff pathway. researchgate.net These alternative routes could harbor novel enzymes with unique specificities, potentially including those responsible for synthesizing various galactosyl-galactose linkages. The enzymes in these pathways have been demonstrated in cell-free extracts, but the genes encoding them remain largely unknown. researchgate.net

Future research should focus on:

Identifying and characterizing the specific galactosyltransferases responsible for the synthesis of the β-(1→6) linkage in this compound. This would involve screening organisms known to produce this disaccharide and employing techniques like gene knockout and heterologous expression to identify the relevant enzymes.

Investigating alternative metabolic pathways for galactose in a wider range of organisms, beyond the well-studied model systems. This could reveal novel enzymatic activities and provide a more complete picture of galactose metabolism and the synthesis of related oligosaccharides.

Exploring the regulation of these biosynthetic pathways , as the expression of many galactosyltransferases is known to be influenced by factors like cytokines. nih.gov

Advanced Computational Modeling for Glycoconjugate Design

The inherent complexity and flexibility of carbohydrates make their study challenging. nih.gov Advanced computational modeling has emerged as a powerful tool to investigate the three-dimensional structures, dynamics, and interactions of glycans and glycoconjugates. nih.govacs.orgresearchgate.net These methods, ranging from quantum mechanics (QM) to molecular mechanics (MM) and molecular dynamics (MD) simulations, can provide insights that are often difficult to obtain through experimental methods alone. nih.govacs.org

For this compound, computational modeling can be applied to:

Determine the conformational landscape of the disaccharide. Understanding the preferred shapes and flexibility of the molecule is crucial for predicting its interactions with other molecules, such as proteins. acs.orgresearchgate.net

Simulate its interactions with protein receptors , such as lectins and antibodies. acs.orgresearchgate.net This can help in understanding the molecular basis of its biological functions and in designing analogues with enhanced binding affinities.

Predict the effects of chemical modifications on the structure and function of the disaccharide. This is particularly valuable in the design of novel glycoconjugates with specific properties.

The development of specialized force fields for carbohydrates, such as GLYCAM and the CHARMM carbohydrate force fields, has significantly improved the accuracy of these simulations. maynoothuniversity.ie Tools like the CHARMM-GUI Glycan Modeler further facilitate the in silico construction and simulation of complex glycoconjugates. nih.gov

| Computational Method | Application in Glycoscience | Relevance for this compound |

| Quantum Mechanics (QM) | Studying stereoelectronic effects and reaction mechanisms. nih.govacs.org | Elucidating the enzymatic mechanism of its biosynthesis. |

| Molecular Mechanics (MM) | Energy calculations and conformational analysis. nih.govacs.org | Determining the stable conformations of the disaccharide. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in solution. nih.govacs.org | Modeling its interactions with proteins and other biomolecules. |

| Docking | Predicting the binding mode of a ligand to a receptor. researchgate.net | Identifying potential protein targets and understanding binding specificity. |

Development of Novel Synthetic Routes for Specific Analogues

The chemical synthesis of oligosaccharides is a complex endeavor due to the need for precise control over stereochemistry and regioselectivity. However, the ability to synthesize specific analogues of this compound is crucial for probing its biological functions and for developing potential therapeutic applications.

Current approaches to synthesizing galactose-containing oligosaccharides often rely on enzymatic or chemo-enzymatic methods. researchgate.netnih.gov For instance, β-galactosidases from different sources have been used to catalyze the formation of various galactosyl-galactose and galactosyl-N-acetylgalactosamine linkages with varying regioselectivity. nih.gov The use of β-galactosidase from Penicillium multicolor and Aspergillus oryzae has been shown to favor the formation of β(1-6) linkages. nih.gov

Future research in this area should aim to:

Develop highly stereoselective and regioselective synthetic routes to produce this compound and its analogues in high yields. This could involve the use of novel protecting groups, catalysts, and reaction conditions.

Explore the synthesis of analogues with modified structures , such as fluorinated or deoxygenated derivatives, to study structure-activity relationships. The synthesis of cord-factor analogs with modified galactosyl-galactopyranoside structures has been reported. nih.gov

Utilize enzymatic synthesis with engineered glycosyltransferases or glycosidases to achieve specific linkages. The directed evolution of enzymes like galactose oxidase can expand their substrate scope for creating novel compounds. acs.org

A study on the synthesis of galactosyl mannitol (B672) derivatives using β-galactosidase from Kluyveromyces lactis highlights the potential of enzymatic transglycosylation for creating novel galactose-containing compounds. researchgate.net

Elucidation of Broader Biological Functions in Diverse Organisms

Galactose and its derivatives are fundamental components of numerous biological structures and are involved in a wide array of cellular processes. microbenotes.comresearchgate.net They are integral to glycoproteins and glycolipids, which play roles in cell-cell recognition, adhesion, and signaling. nih.govresearchgate.net While the general importance of galactosylated molecules is well-recognized, the specific functions of this compound in different organisms remain largely to be elucidated.

This disaccharide is known to be a component of the polysaccharide main chain in some natural products and can be obtained from the acid hydrolysis of larch wood. biosynth.commedchemexpress.com It has also been used in studies of specific immunoglobulin binding and as a substrate for galactosidases. scbt.com

Future investigations should focus on:

Identifying the specific proteins that bind to this compound in various organisms. This could lead to the discovery of novel lectins or other carbohydrate-binding proteins with important biological roles.

Investigating its role in host-pathogen interactions . Many pathogens utilize cell surface glycans for attachment and entry into host cells. Understanding if this disaccharide plays a role in such interactions could open new avenues for anti-infective therapies.

Exploring its function in the immune system . Galactose-containing structures are known to be recognized by various immune receptors. nih.gov Determining if this compound has immunomodulatory properties is a promising area of research.

Screening for its presence and function in a wider range of organisms , including bacteria, fungi, plants, and marine organisms, which could reveal novel biological contexts and applications. researchgate.net

The synthesis of galactosyl compounds for targeted gene delivery to hepatocytes, which have asialoglycoprotein receptors that recognize galactose, underscores the potential of galactose-containing molecules in therapeutic applications. nih.gov

Q & A

Q. What are the key structural features of 6-O-β-D-Galactopyranosyl-D-galactose, and how are they experimentally validated?

6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide with a β-(1→6) glycosidic linkage between two D-galactopyranose units. A side chain may attach via β-(1→3) bonds in polysaccharide backbones . Structural validation employs:

Q. What enzymatic methods are used to synthesize 6-O-β-D-Galactopyranosyl-D-galactose?

β-Galactosidases from Bacillus circulans are effective for synthesizing β-linked galactooligosaccharides. Immobilized enzymes enable regioselective galactosyl transfer under controlled conditions (e.g., pH 6–7, 40°C) . For example:

- Substrate specificity : Use lactose or para-nitrophenyl-β-D-galactopyranoside as galactosyl donors.

- Kinetic control : Short reaction times minimize hydrolysis of the product .

Q. How is 6-O-β-D-Galactopyranosyl-D-galactose isolated from natural sources?

The compound is often isolated from plant polysaccharides or microbial exudates. Key steps include:

- Extraction : Use hot water or ethanol to solubilize polysaccharides.

- Enzymatic hydrolysis : Specific glycosidases (e.g., endo-β-galactosidases) release the disaccharide.

- Chromatography : Gel permeation or HPLC (e.g., HILIC columns) for purification .

Advanced Research Questions

Q. How can contradictory data on glycosidic linkage positions be resolved in structural studies?

Contradictions (e.g., β-(1→6) vs. β-(1→3) linkages) arise from overlapping NMR signals or incomplete enzymatic digestion. Mitigation strategies include:

Q. What role does 6-O-β-D-Galactopyranosyl-D-galactose play in glycoconjugate interactions?

The disaccharide serves as a structural motif in glycolipids (e.g., β-galactosylceramides) and microbial cell walls. Functional studies involve:

Q. What challenges arise in quantifying 6-O-β-D-Galactopyranosyl-D-galactose in complex matrices?

Matrix interference (e.g., polysaccharides, proteins) complicates quantification. Solutions include:

- Derivatization : PMP (1-phenyl-3-methyl-5-pyrazolone) labeling for enhanced UV/fluorescence detection.

- LC-MS/MS : Multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 341 → 179) .

- Internal standards : Stable isotope-labeled analogs (e.g., ¹³C-galactose) to correct for recovery losses .

Q. How can synthetic routes improve yield and scalability for research-grade 6-O-β-D-Galactopyranosyl-D-galactose?

Low yields in enzymatic synthesis (e.g., <20%) are addressed by:

- Directed evolution : Engineer β-galactosidases for enhanced transgalactosylation activity.

- Chemoenzymatic approaches : Combine chemical protection/deprotection steps with enzymatic coupling .

- Continuous flow reactors : Enhance reaction control and product separation .

Key Research Tools and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.